2-chloro-4-(methylsulfonyl)-N-(4-piperidinophenyl)benzenecarboxamide
Description
Properties
IUPAC Name |
2-chloro-4-methylsulfonyl-N-(4-piperidin-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-26(24,25)16-9-10-17(18(20)13-16)19(23)21-14-5-7-15(8-6-14)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXNICYUGPHUTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(methylsulfonyl)-N-(4-piperidinophenyl)benzenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting benzene derivative undergoes nitration to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Chlorination: The amine group is then chlorinated using thionyl chloride or another chlorinating agent.
Sulfonylation: The chlorinated intermediate is reacted with a sulfonyl chloride to introduce the methylsulfonyl group.
Amidation: Finally, the piperidinophenyl group is introduced through an amidation reaction with the benzenecarboxamide core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(methylsulfonyl)-N-(4-piperidinophenyl)benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dechlorinated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated as a pharmaceutical intermediate for synthesizing drugs targeting specific receptors or enzymes. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Case Study: Anticancer Activity
Recent studies have highlighted the potential of similar sulfonamide derivatives in anticancer therapy. For instance, compounds with a related structure have shown cytotoxic effects against human cancer cell lines, including colon and breast cancers. The mechanism often involves apoptosis induction and cell cycle arrest, indicating that 2-chloro-4-(methylsulfonyl)-N-(4-piperidinophenyl)benzenecarboxamide could exhibit similar properties .
Biological Applications
In biological research, this compound can be utilized in biochemical assays to study enzyme inhibition or receptor binding. Its ability to bind selectively to certain enzymes makes it valuable for understanding biochemical pathways and developing inhibitors.
Example: Enzyme Inhibition Studies
Compounds structurally similar to 2-chloro-4-(methylsulfonyl)-N-(4-piperidinophenyl)benzenecarboxamide have been used to explore their effects on kinases and proteases. These studies contribute to drug discovery by identifying potential therapeutic targets .
Materials Science
The compound's properties can be explored for developing new materials with specific electronic or optical characteristics. Its unique chemical structure may lead to innovations in material design, particularly in creating functional materials for electronics.
Potential Applications:
- Conductive Polymers: Investigating the incorporation of this compound into polymer matrices to enhance electrical conductivity.
- Optoelectronic Devices: Assessing its suitability for use in organic light-emitting diodes (OLEDs) or solar cells due to its potential photophysical properties.
Industrial Applications
In the industrial sector, 2-chloro-4-(methylsulfonyl)-N-(4-piperidinophenyl)benzenecarboxamide may serve as a precursor in synthesizing agrochemicals or specialty chemicals. Its reactivity allows for various substitution reactions that can lead to diverse chemical products.
Synthesis Pathways:
- Oxidation: Producing sulfone derivatives.
- Reduction: Generating dechlorinated products.
- Substitution: Creating various substituted derivatives depending on the nucleophile used .
Data Summary
Mechanism of Action
The mechanism of action of 2-chloro-4-(methylsulfonyl)-N-(4-piperidinophenyl)benzenecarboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein-coupled receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. 2-Chloro-4-(Methylsulfonyl)-N-(4-Morpholinophenyl)Benzenecarboxamide
- Molecular Formula : C₁₈H₁₉ClN₂O₄S (CAS: 250714-54-6).
- Key Differences : The morpholine ring replaces the piperidine group, introducing an oxygen atom into the heterocycle. This alters the compound’s polarity and hydrogen-bonding capacity. Morpholine’s electron-rich oxygen may enhance solubility in polar solvents compared to piperidine’s purely aliphatic structure.
2.1.2. N-(4-Chlorophenyl)-4-Ethylpiperazine-1-Carboxamide
- Molecular Formula : C₁₃H₁₇ClN₃O (Acta Cryst. E67, o2574).
- Key Differences: The piperazine ring (with an ethyl substituent) replaces the piperidine group.
2.1.3. Fomesafen (5-[2-Chloro-4-(Trifluoromethyl)Phenoxy]-N-(Methylsulfonyl)-2-Nitrobenzamide)
- Molecular Formula : C₁₅H₁₀ClF₃N₂O₆S (EPA Specimen Label).
- Key Differences: A phenoxy group and nitro substituent replace the piperidinophenyl and chloro groups.
Functional and Physicochemical Comparisons
| Compound | Molecular Weight | Key Substituents | Solubility (Predicted) | Applications |
|---|---|---|---|---|
| Target Compound | 412.89 g/mol | Piperidine, Methylsulfonyl, Chloro | Moderate (Polar aprotic) | Pharmaceutical lead |
| 4-Morpholinophenyl Analog | 410.87 g/mol | Morpholine, Methylsulfonyl | High (Polar solvents) | Drug delivery |
| N-(4-Chlorophenyl)-4-Ethylpiperazine | 283.75 g/mol | Piperazine, Ethyl, Chloro | High (Aqueous) | Intermediate |
| Fomesafen | 438.76 g/mol | Nitro, Trifluoromethyl, Phenoxy | Low (Lipophilic) | Herbicide |
Structure-Activity Relationship (SAR) Insights
- Piperidine vs. Morpholine/Piperazine :
- Methylsulfonyl Group : Common in the target compound and fomesafen, this group stabilizes negative charge, enhancing binding to electrophilic targets (e.g., enzyme active sites).
- Chloro Substituent : Present in both the target compound and fomesafen, it directs regioselectivity in reactions and influences steric interactions.
Data Tables
Table 1: Structural Comparison of Key Analogues
| Feature | Target Compound | 4-Morpholinophenyl Analog | Fomesafen |
|---|---|---|---|
| Aromatic Substituent | Chloro | Chloro | Trifluoromethyl, Nitro |
| Heterocycle | Piperidine | Morpholine | N/A |
| Sulfonyl Group | Methylsulfonyl | Methylsulfonyl | Methylsulfonyl |
| Bioactivity | Undetermined (Pharma) | Undetermined | Herbicidal |
Biological Activity
2-chloro-4-(methylsulfonyl)-N-(4-piperidinophenyl)benzenecarboxamide, a compound with significant potential in pharmacological applications, has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.
- Molecular Formula : C19H21ClN2O3S
- Molar Mass : 392.90 g/mol
- CAS Number : 53250-83-2
These properties are crucial for understanding the compound's interactions within biological systems.
The compound exhibits various biological activities primarily through the following mechanisms:
-
Inhibition of Protein Denaturation :
- The compound has been tested for its ability to inhibit the denaturation of human serum albumin (HSA), which is critical in maintaining protein stability under stress conditions. The results indicate that it offers significant protection against thermal denaturation, outperforming ibuprofen in terms of efficacy.
- IC50 Values :
Compound IC50 (μg/mL) IC50 (μM) Ibuprofen 76.05 ± 1.04 368.66 ± 5.02 2-chloro-4-(methylsulfonyl)-N-(4-piperidinophenyl)benzenecarboxamide 68.48 ± 0.36 208.92 ± 1.09
-
Anti-inflammatory Properties :
- Similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs), this compound exhibits anti-inflammatory effects, making it a candidate for further development in treating inflammatory conditions.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Albumin Denaturation : A study conducted by MDPI demonstrated that the compound significantly inhibits albumin denaturation induced by heat, indicating its potential as a therapeutic agent in conditions where protein stability is compromised .
- Comparative Analysis with Other Compounds : Research comparing this compound with established NSAIDs showed superior performance in terms of IC50 values, suggesting a promising avenue for drug development targeting inflammation and protein stability .
Q & A
(Basic) What synthetic methodologies are recommended for the laboratory-scale preparation of 2-chloro-4-(methylsulfonyl)-N-(4-piperidinophenyl)benzenecarboxamide?
Answer:
The synthesis typically involves sequential functionalization of the benzene core. Key steps include:
- Sulfonylation: Introduce the methylsulfonyl group via reaction with methanesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C, triethylamine as base) .
- Chlorination: Electrophilic aromatic substitution using Cl2 or N-chlorosuccinimide (NCS) in the presence of a Lewis acid catalyst (e.g., FeCl3) .
- Amide Coupling: React the carboxylic acid derivative with 4-aminopiperidine using coupling agents like HATU or EDC in DMF, with catalytic DMAP .
Critical Parameters: Monitor reaction progress via TLC or LC-MS. Optimize solvent polarity (e.g., DMF for amidation, toluene for Friedel-Crafts reactions) to minimize side products .
(Advanced) How can researchers resolve contradictions in reported bioactivity data for this compound across different enzymatic assays?
Answer:
Discrepancies often arise from assay conditions or target selectivity. Methodological recommendations:
- Enzyme Source Variability: Validate activity using recombinant enzymes from multiple species (e.g., human vs. bacterial PPTases) to assess cross-reactivity .
- Redox Sensitivity: Pre-treat the compound with antioxidants (e.g., DTT) to rule out oxidative degradation artifacts .
- Dose-Response Analysis: Use nonlinear regression (Hill equation) to calculate IC50 values across ≥3 independent replicates. Compare with positive controls (e.g., known PPTase inhibitors) .
Example: Inconsistent IC50 values for bacterial PPTase inhibition may reflect differential binding to AcpS vs. PPTase domains, requiring structural docking studies (PDB: 3H5T) .
(Basic) What analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
A multi-technique approach is critical:
- NMR: <sup>1</sup>H and <sup>13</sup>C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chloro and sulfonyl groups) .
- LC-MS: High-resolution ESI-MS to confirm molecular ion ([M+H]<sup>+</sup> m/z calculated: 433.08) and detect impurities (e.g., dechlorinated byproducts) .
- X-ray Crystallography: Single-crystal analysis (e.g., Mo-Kα radiation, R factor <0.05) to resolve stereoelectronic effects of the piperidine moiety .
(Advanced) What mechanistic insights explain the methylsulfonyl group's role in enhancing target binding affinity?
Answer:
The methylsulfonyl group contributes to:
- Hydrophobic Interactions: Forms van der Waals contacts with nonpolar enzyme pockets (e.g., PPTase active sites) .
- Electrostatic Effects: The sulfonyl dipole stabilizes transition states in enzyme-substrate complexes, as shown in MD simulations .
- Metabolic Stability: Reduces oxidative metabolism (CYP3A4), as evidenced by <i>in vitro</i> microsomal assays (t1/2 >120 min vs. 30 min for des-methyl analogs) .
Validation: Competitive binding assays (SPR or ITC) with methylsulfonyl-modified analogs can quantify binding energy contributions .
(Basic) How should researchers optimize reaction conditions to maximize yield and purity during scale-up?
Answer:
- Solvent Screening: Use DOE (Design of Experiments) to test polar aprotic solvents (DMF, DMSO) for amidation efficiency .
- Catalyst Optimization: Screen Pd/C or Ni catalysts for halogen exchange reactions (e.g., Suzuki-Miyaura coupling if aryl halides are intermediates) .
- Workup Protocols: Employ aqueous washes (NaHCO3 for acid removal) and silica gel chromatography (hexane:EtOAc gradient) for impurity reduction .
Case Study: A 72% yield was achieved using 10 mol% DMAP in DMF at 60°C for 18 hours .
(Advanced) What computational strategies predict the biochemical pathways affected by this compound in <i>in silico</i> models?
Answer:
- Network Pharmacology: Use KEGG/Reactome databases to map putative targets (e.g., enzymes with sulfonamide-binding motifs) .
- Molecular Dynamics (MD): Simulate binding to homology-modeled PPTase structures (GROMACS/AMBER) to identify key residue interactions (e.g., Lys127 hydrogen bonding) .
- QSAR Modeling: Develop 3D-QSAR models (CoMFA/CoMSIA) using IC50 data from analogs to predict activity against untested targets .
Validation: Cross-validate predictions with transcriptomic profiling (RNA-seq) in treated bacterial cultures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
